molecular formula C4H3BrN2O2 B103161 4-Bromo-1,2-dihydropyridazine-3,6-dione CAS No. 15456-86-7

4-Bromo-1,2-dihydropyridazine-3,6-dione

Cat. No. B103161
CAS RN: 15456-86-7
M. Wt: 190.98 g/mol
InChI Key: BMASTHFFAMGJKZ-UHFFFAOYSA-N
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Description

4-Bromo-1,2-dihydropyridazine-3,6-dione, also known as 4-bromomalonylurea, is a heterocyclic compound with the chemical formula C₄H₃BrN₂O₂. It is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of 4-Bromo-1,2-dihydropyridazine-3,6-dione has been reported in various research articles. One method involves the reaction of hydrazine sulfate with bromomaleic anhydride in boiling water . Another method involves the reaction of N2H4·H2SO4 with a compound in water at 90°C .


Molecular Structure Analysis

The molecular weight of 4-Bromo-1,2-dihydropyridazine-3,6-dione is 190.98 g/mol . The InChI key is BMASTHFFAMGJKZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Bromo-1,2-dihydropyridazine-3,6-dione is a white to yellow solid at room temperature . Its solubility is 6.42 mg/ml .

Scientific Research Applications

Subheading Electrochemical Study in Aqueous and Organic Solvents

The electrochemical properties of 1,2-dihydropyridazine-3,6-dione have been studied in both aqueous and organic solvents. This research, conducted by Varmaghani and Nematollahi (2011), revealed that the electrochemically generated pyridazine-3,6-dione undergoes oxidative ring cleavage, leading to the formation of maleic acid. The rate of this process is influenced by the electrolysis media, indicating its potential application in electrochemical reactions and organic synthesis (Varmaghani & Nematollahi, 2011).

Sulfoalkylation Reactions

Subheading Sulfoalkylation of Dihydropyridazine-Diones

Rastyanite et al. (2002) explored the sulfoalkylation of 1,2-dihydropyridazine-3,6-diones, revealing the formation of either N,O- or O,O1-disulfoalkylated compounds. This study highlights the compound's reactivity and potential use in synthesizing novel chemical structures (Rastyanite et al., 2002).

Biochemical Effects and Growth Regulation

Subheading Biochemical Impact and Growth Regulation

Darlington and McLeish (1951) discussed the application of 1,2-dihydropyridazine-3,6-dione as a growth regulator. It has been found to enhance winter hardiness, delay flowering, and control weeds, demonstrating its utility in agricultural and botanical research (Darlington & McLeish, 1951).

Application in Organic Synthesis

Subheading Use in Synthesizing 3-Amino Pyridazine Libraries

Schmitt et al. (2006) presented an efficient method for preparing disubstituted 3-aminopyridazines using 4-bromo-pyridazine-3,6-dione. This method, involving amination and Pd(0) cross-coupling reactions, highlights its utility in the synthesis of complex organic molecules (Schmitt et al., 2006).

Safety And Hazards

The safety information for 4-Bromo-1,2-dihydropyridazine-3,6-dione indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation of vapor or mist .

properties

IUPAC Name

4-bromo-1,2-dihydropyridazine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMASTHFFAMGJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NNC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292027
Record name 4-Bromo-1,2-dihydropyridazine-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,2-dihydropyridazine-3,6-dione

CAS RN

15456-86-7
Record name 15456-86-7
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-1,2-dihydropyridazine-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydrazine sulphate salt (51 g) was suspended in water (250 ml), heated to reflux and bromomaleic anhydride (90.38 g) was added dropwise. The mixture was heated at reflux for 4 hours then cooled to room temperature. The reaction was repeated with 29 g hydrazine sulphate, 53 g bromomaleic anhydride and 130 ml water. The precipitates were collected by filtration, washed with water and acetone and dried as a combined batch in vacuo to afford 4-bromo-1,2-dihydro-3,6-pyridazinedione as a white solid (113 g).
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
90.38 g
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three
Quantity
53 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
130 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of bromomaleic anhydride (50 g, 283 mmol) and sodium acetate (76.5 g, 562 mmol) in 40% acetic acid/water (750 ml) was treated with hydrazine monohydrate (16.5 ml, 339 mmol) at room temperature under nitrogen. The brown solution was stirred and heated at 100° C. for 18 hours. Upon cooling the mixture was poured into water (11) and extracted with ethyl acetate (6×500 ml). The combined extracts were dried (MgSO4), filtered and evaporated to afford the title compound (20 g, 37%) as an orange solid. 1H NMR (250 MHz, d6-DMSO) δ7.68 (1H, br s). MS (ES+) m/e 193 [MH]+, 191 [MH]+. This material was used without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
76.5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
37%

Synthesis routes and methods III

Procedure details

Hydrazine hydrate (28 ml, 576 mmol) was added dropwise to a stirred solution of bromomaleic anhydride (100 g, 565 mmol) in THF (1 l) cooled in an ice-bath so that the internal temperature did not exceed 10° C. After complete addition of the hydrazine the mixture was refluxed for 18 h. Solvent was removed by evaporation and the residues were dried by azeotroping with toluene. The residue was triturated and washed with diethyl ether to give the title compound as an orange solid (83 g, 77%). 1H NMR (250 MHz , d6-DMSO) δ 7.68 (1H, br s). MS (ES+) m/e 193 [MH]+, 191 [MH]+. This material was used without further purification.
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods IV

Procedure details

To a solution of NH2NH2.H2SO4 (362 mg, 2.8 mmol) in H2O (5 mL) was added dropwise 3-bromofuran-2,5-dione (500 mg, 2.8 mmol), and the mixture was stirred at 90° C. for 4 hours. After the reaction, the mixture was filtered to get 4-bromo-1,2-dihydropyridazine-3,6-dione (300 mg, yield: 56%). 1H-NMR (DMSO-d6, 400 MHz) δ 12.47 (s, 1H), 11.17 (s, 1H), 7.62 (s, 1H). MS (M+H)+:191/193.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
362 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

This was prepared by a slight variation on the method of Kasnar et al., Nucleosides & Nucleotides, (1994), 13(1-3), 459-79. Hydrazine sulphate salt (51 g) was suspended in water (250 ml), heated to reflux and bromomaleic anhydride (90.38 g) was added dropwise. The mixture was heated at reflux for 4 h then cooled to room temperature. The reaction was repeated with 29 g hydrazine sulphate, 53 g bromomaleic anhydride and 130 ml water. The precipitates were collected by filtration, washed with water and acetone and dried as a combined batch in vacuo to afford 4-bromo-1,2-dihydro-3,6-pyridazinedione as a white solid (113 g).
[Compound]
Name
Nucleosides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Nucleotides
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
90.38 g
Type
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Reaction Step Three
Quantity
29 g
Type
reactant
Reaction Step Four
Quantity
53 g
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
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Reaction Step Six
Name
Quantity
130 mL
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1,2-dihydropyridazine-3,6-dione
Reactant of Route 2
4-Bromo-1,2-dihydropyridazine-3,6-dione
Reactant of Route 3
4-Bromo-1,2-dihydropyridazine-3,6-dione
Reactant of Route 4
4-Bromo-1,2-dihydropyridazine-3,6-dione
Reactant of Route 5
4-Bromo-1,2-dihydropyridazine-3,6-dione
Reactant of Route 6
4-Bromo-1,2-dihydropyridazine-3,6-dione

Citations

For This Compound
7
Citations
A Bruel, R Bénéteau, M Chabanne, O Lozach… - Bioorganic & medicinal …, 2014 - Elsevier
New pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs were synthesized and their inhibitory activities against DYRK1A, CDK5/p25, GSK3α/β and p110-α isoform of PI3K …
Number of citations: 24 www.sciencedirect.com
E Blaise, AE Kümmerle, H Hammoud… - The Journal of …, 2014 - ACS Publications
3-Substituted, 6-substituted, and unsymmetrical 3,6-disubstituted 4-alkylaminopyridazines were prepared from a sequence of three chemo- and regioselective reactions combining …
Number of citations: 15 pubs.acs.org
M Elagawany, M Schmitt, A Ghiaty… - Anti-Cancer Agents …, 2013 - ingentaconnect.com
Novel 5,6-disubstituted pyridazin-3(2H)-one derivatives were designed and synthesized as combretastatin A-4 analogues. Our objective was to overcome the spontaneous cis to trans …
Number of citations: 7 www.ingentaconnect.com
DM Watterson, VL Grum-Tokars, SM Roy… - PloS one, 2013 - journals.plos.org
Serine-threonine protein kinases are critical to CNS function, yet there is a dearth of highly selective, CNS-active kinase inhibitors for in vivo investigations. Further, prevailing …
Number of citations: 81 journals.plos.org
M Thomas, S Brand, M De Rycker… - Journal of Medicinal …, 2021 - ACS Publications
There is an urgent need for new treatments for visceral leishmaniasis (VL), a parasitic infection which impacts heavily large areas of East Africa, Asia, and South America. We previously …
Number of citations: 22 pubs.acs.org
Z Arghiani, SM Seyedi, M Bakavoli… - Heterocyclic …, 2015 - degruyter.com
New 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines were prepared and evaluated for inhibitory activity against soybean 15-lipoxygenase enzyme. These compounds were synthesized by …
Number of citations: 4 www.degruyter.com
DM Watterson, VL Grum-Tokars, SM Roy… - 2013 - academia.edu
Serine-threonine protein kinases are critical to CNS function, yet there is a dearth of highly selective, CNS-active kinase inhibitors for in vivo investigations. Further, prevailing …
Number of citations: 0 www.academia.edu

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